2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide chemical properties
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide chemical properties
An In-depth Technical Guide to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide
Introduction
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, identified by CAS Number 263152-03-0, is a multifaceted organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by three key functional groups: a reactive α-chloroacetamide moiety, a central phenyl ring, and a piperidine-1-sulfonyl group. This unique combination makes it a subject of interest for researchers, particularly in the fields of medicinal chemistry and material science.
The N-acyl sulfonamide group present in the molecule is a well-regarded bioisostere of carboxylic acids.[1] This functional group often imparts favorable physicochemical properties, such as comparable acidity to carboxylic acids (pKa values of 3.5–4.5) and enhanced hydrolytic and enzymatic stability, making it a strategic component in drug design.[1] Furthermore, the chloroacetamide portion provides a reactive electrophilic site, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the known chemical properties, a reasoned synthesis protocol, and the potential synthetic applications of this compound, tailored for professionals in chemical research and development.
Physicochemical and Structural Properties
The structural and physical properties of a compound are foundational to understanding its reactivity and potential applications. While extensive experimental data for 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is not widely published, we can compile its core identifiers and predicted properties.
Table 1: Core Properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide
| Property | Value | Source |
| CAS Number | 263152-03-0 | - |
| Molecular Formula | C₁₃H₁₇ClN₂O₃S | [4] |
| Molecular Weight | 316.80 g/mol | Calculated |
| Predicted Refractive Index | 1.600 | [4] |
The molecule's structure features a polar N-acyl sulfonamide group and an amide linkage, suggesting it is likely a crystalline solid at room temperature with limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents. For context, a closely related analog, N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide (CAS 5702-82-9), which lacks the chloro group on the acetamide, is a solid with a melting point of 118-120 °C.[5]
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is logically approached via the acylation of a primary amine precursor, 4-(piperidine-1-sulfonyl)aniline, with chloroacetyl chloride. This is a standard and robust method for the formation of N-substituted chloroacetamides.[6][7]
Proposed Synthesis Workflow
The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of chloroacetyl chloride. An anhydrous, non-nucleophilic base is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis of the target compound via acylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for chloroacetylation of aromatic amines.[6][7]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-(piperidine-1-sulfonyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine).
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Inerting and Cooling: Purge the flask with dry nitrogen and cool the resulting solution to 0 °C in an ice-water bath.
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Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
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Causality Insight: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids unwanted side reactions associated with inorganic bases in this context.
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Reagent Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.
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Causality Insight: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of potential side products.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.
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Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is the carbon atom bearing the chlorine. This α-chloroamide functionality makes the compound an excellent electrophile for Sₙ2 reactions.
Versatile Precursor for Heterocyclic Synthesis
This compound is an ideal building block for constructing larger, more complex molecules. The chloroacetyl group can react with a wide range of nucleophiles (e.g., thiols, amines, carbanions) to introduce new functionalities. This strategy is frequently employed in the synthesis of heterocyclic compounds. For instance, similar 2-chloro-N-arylacetamides are used as precursors for thienopyridines, where an initial nucleophilic substitution is followed by a base-catalyzed intramolecular cyclization.[2][3]
Caption: General Sₙ2 reactivity of the α-chloroacetamide moiety.
Potential Applications in Drug Discovery
While this specific molecule is primarily a research chemical, its structural motifs are prevalent in biologically active compounds.[8]
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N-Acyl Sulfonamide Core: As previously mentioned, this group is a key pharmacophore in modern drug discovery, appearing in therapeutics for a range of conditions including diabetes, cancer, and hypertension.[1] Its ability to mimic carboxylic acids while offering greater stability makes it highly valuable.
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Chloroacetamide Warhead: The reactive chloroacetamide group can act as a covalent warhead, forming irreversible bonds with target proteins. This mechanism is utilized in certain enzyme inhibitors.
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Piperidine and Sulfonamide Scaffolds: The piperidine and sulfonamide moieties are common features in many FDA-approved drugs, contributing to binding affinity and pharmacokinetic properties. Related structures containing phenoxyacetamide or piperazine cores have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[3]
Given these features, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a promising starting material for the synthesis of compound libraries aimed at screening for various biological targets.
Conclusion
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is a well-defined chemical intermediate whose value lies in the strategic combination of a stable, bioisosteric N-acyl sulfonamide group and a reactive chloroacetamide handle. Its synthesis is achievable through standard, reliable chemical transformations. The compound's primary utility is as a versatile building block for medicinal chemists and researchers, enabling access to a diverse range of more complex molecules and novel heterocyclic systems with potential therapeutic applications. Further investigation into its reactivity and the biological activity of its derivatives is a promising avenue for future research.
References
- Al-Shabanah, O. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
-
CAS. (n.d.). N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide. CAS Common Chemistry. Retrieved November 27, 2025. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)-phenyl]-acetamide. SCBT.
- BLD Pharm. (n.d.). 2-Chloro-N-(4-(piperidine-1-carbonyl)phenyl)acetamide.
- Guidechem. (n.d.). 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide.
- Sellers, T. L., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
- Al-Shabanah, O. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health.
- Patel, N. B., & Patel, J. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
-
Nayak, P. S., et al. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
